molecular formula C8H13N3S B1351380 5-(Cyclopentylmethyl)-1,3,4-thiadiazol-2-amine CAS No. 299935-39-0

5-(Cyclopentylmethyl)-1,3,4-thiadiazol-2-amine

Cat. No.: B1351380
CAS No.: 299935-39-0
M. Wt: 183.28 g/mol
InChI Key: WELHTTQQQDXIDI-UHFFFAOYSA-N
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Description

5-(Cyclopentylmethyl)-1,3,4-thiadiazol-2-amine is an organic compound that belongs to the class of thiadiazoles Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Cyclopentylmethyl)-1,3,4-thiadiazol-2-amine can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of cyclopentylmethylamine with thiocarbonyl compounds can lead to the formation of the desired thiadiazole ring. The reaction conditions typically involve the use of solvents such as ethanol or acetonitrile and may require heating to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods. These methods often utilize continuous flow reactors and optimized reaction conditions to ensure high yields and purity. The use of catalysts and advanced purification techniques can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

5-(Cyclopentylmethyl)-1,3,4-thiadiazol-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions and oxidizing agents used.

    Reduction: Reduction reactions can convert the thiadiazole ring to more reduced forms, such as thiols or amines.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the thiadiazole ring are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or amines. Substitution reactions can introduce various functional groups onto the thiadiazole ring.

Scientific Research Applications

5-(Cyclopentylmethyl)-1,3,4-thiadiazol-2-amine has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

    Biology: In biological research, the compound can be used to study the effects of thiadiazole derivatives on biological systems. It may serve as a probe or a precursor for the development of bioactive molecules.

    Medicine: The compound has potential applications in medicinal chemistry, where it can be investigated for its pharmacological properties. Thiadiazole derivatives are known for their antimicrobial, anti-inflammatory, and anticancer activities.

    Industry: In industrial applications, the compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-(Cyclopentylmethyl)-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the biological system being studied. For example, in medicinal applications, the compound may inhibit the activity of enzymes involved in disease pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    5-(Cyclopentylmethyl)-1,3,4-thiadiazole: Lacks the amine group, which can affect its reactivity and applications.

    5-(Cyclopentylmethyl)-1,3,4-oxadiazole: Contains an oxygen atom instead of sulfur, leading to different chemical properties.

    5-(Cyclopentylmethyl)-1,3,4-triazole: Contains an additional nitrogen atom, which can influence its biological activity.

Uniqueness

5-(Cyclopentylmethyl)-1,3,4-thiadiazol-2-amine is unique due to the presence of both sulfur and nitrogen atoms in the thiadiazole ring, along with the cyclopentylmethyl group

Properties

IUPAC Name

5-(cyclopentylmethyl)-1,3,4-thiadiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3S/c9-8-11-10-7(12-8)5-6-3-1-2-4-6/h6H,1-5H2,(H2,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WELHTTQQQDXIDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)CC2=NN=C(S2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80402321
Record name 5-(cyclopentylmethyl)-1,3,4-thiadiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80402321
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

299935-39-0
Record name 5-(cyclopentylmethyl)-1,3,4-thiadiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80402321
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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